5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In animal studies, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One of the potential areas of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions.
Synthesis Methods
The synthesis of 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-amino-5-(cyclopropyl)-1,3,4-thiadiazole with 3-chloro-1-ethyl-5-methylpyrazole-4-carbaldehyde in the presence of a base. The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In the field of agriculture, this compound has been studied as a potential herbicide and fungicide.
properties
IUPAC Name |
5-(5-cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-15-8(9-12-13-10(11)16-9)5-7(14-15)6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQNLGGSYXCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.